Etoposide 3',4'-Quinone

Catalog No.
S1486890
CAS No.
105016-65-7
M.F
C28H28O13
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoposide 3',4'-Quinone

CAS Number

105016-65-7

Product Name

Etoposide 3',4'-Quinone

IUPAC Name

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1

InChI Key

SBLYXIKLMHGUJZ-FMEAWWTOSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Synonyms

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione; Etoposide o-Quinone;

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

Etoposide 3',4'-Quinone (CAS 105016-65-7) is the major reactive oxidative metabolite of the widely prescribed topoisomerase II inhibitor, etoposide. While the parent drug is a standard chemotherapeutic, the quinone metabolite is specifically procured as a highly reactive, redox-dependent covalent poison. It is essential for analytical workflows investigating the mechanisms of therapy-related acute myeloid leukemias (t-AMLs), as it directly adducts proteins and DNA in ways the parent compound cannot. For procurement, this compound serves as a critical reference standard in pharmacokinetic profiling, genotoxicity assays, and specialized topoisomerase IIβ inhibition studies.

Substituting Etoposide 3',4'-Quinone with the parent drug (etoposide) or its intermediate metabolite (etoposide catechol) fundamentally compromises mechanistic and toxicological assays. Etoposide functions strictly as a non-covalent interfacial topoisomerase II poison, whereas the quinone acts as a redox-dependent covalent poison that directly adducts the enzyme and alters DNA binding [1]. Using etoposide catechol as a proxy is equally problematic for in vitro studies, as the catechol requires specific oxidative conditions (e.g., CYP3A4 or peroxidases) to convert into the reactive quinone [2]. Without these enzymes, catechol substitution fails to reproduce the high ratio of double-stranded DNA breaks and ATP-independent cleavage characteristic of the quinone, leading to severe underestimations of genotoxicity in defined-component systems.

Topoisomerase IIβ-Mediated DNA Cleavage Efficacy

In comparative cleavage assays, Etoposide 3',4'-Quinone demonstrates significantly higher efficacy against human Topoisomerase IIβ than the parent drug. The quinone increases the relative level of double-stranded DNA cleavage by approximately 14-fold (plateauing at ~17.5 μM), whereas etoposide achieves only a 3-fold increase at equivalent concentrations. Overall, the quinone induces ~4 times more enzyme-mediated DNA cleavage than etoposide[1].

Evidence DimensionRelative level of double-stranded DNA cleavage
Target Compound Data~14-fold increase (plateau at ~17.5 μM)
Comparator Or BaselineEtoposide (~3-fold increase)
Quantified Difference~4-fold greater total enzyme-mediated DNA cleavage
ConditionsHuman Topoisomerase IIβ in vitro cleavage assay

Essential for researchers procuring standards to model therapy-related acute myeloid leukemia (t-AML), as the parent drug fails to replicate the specific Topo IIβ-mediated genotoxic stress.

ATP-Independent Cleavage and Double-Strand Break Generation

Etoposide requires ATP for maximal DNA cleavage activity, typically exhibiting a ~3-fold increase in topoisomerase IIα-mediated cleavage when ATP is present. In contrast, Etoposide 3',4'-Quinone does not require ATP for maximal activity. Furthermore, the quinone induces a substantially higher ratio of double-stranded DNA breaks (DSB) to single-stranded breaks compared to etoposide, reflecting its distinct mechanism as a redox-dependent covalent poison rather than a simple interfacial poison [1].

Evidence DimensionATP dependence for maximal DNA cleavage
Target Compound DataMaximal activity achieved without ATP
Comparator Or BaselineEtoposide (requires ATP, ~3-fold activity increase with ATP)
Quantified DifferenceComplete ATP independence for the quinone
ConditionsTopoisomerase IIα DNA cleavage assays in the absence of reducing agents

Eliminating the need for ATP in cleavage assays streamlines mainstream laboratory workflows and improves reproducibility in defined-component screening systems.

Inhibition of Enzyme-DNA Binding Capacity

While etoposide stabilizes cleavage complexes without significantly altering the initial binding of topoisomerase IIα to DNA, Etoposide 3',4'-Quinone actively impairs this interaction. Quantitative binding assays demonstrate that the quinone causes a 3- to 4-fold decrease in DNA binding affinity (Bmax) compared to both etoposide and no-drug controls, regardless of the presence of Mg2+. This is due to the quinone covalently interacting with the N-terminal clamp of the enzyme [1].

Evidence DimensionEnzyme-DNA binding affinity (Bmax)
Target Compound Data3- to 4-fold decrease in DNA binding
Comparator Or BaselineEtoposide (no significant change vs. control)
Quantified Difference3- to 4-fold reduction in binding capacity
ConditionsHuman Topoisomerase IIα binding assay with/without Mg2+

Critical for structural biology and biochemical studies where researchers must procure a covalent poison that physically blocks DNA binding rather than merely trapping pre-formed complexes.

Irreversible Inhibition of TCPTP Phosphatase

Beyond its topoisomerase activity, Etoposide 3',4'-Quinone acts as a potent, irreversible inhibitor of T-cell protein tyrosine phosphatase (TCPTP), exhibiting an IC50 of 7 μM. The parent drug, etoposide, lacks this specific covalent inhibitory profile. Procuring the quinone allows researchers to directly induce TCPTP inhibition, which consequently drives an increase in STAT1 tyrosine phosphorylation—a pathway implicated in the broader leukemogenic effects of etoposide therapy .

Evidence DimensionTCPTP inhibition (IC50)
Target Compound DataIC50 = 7 μM (irreversible inhibition)
Comparator Or BaselineEtoposide (lacks potent TCPTP inhibition)
Quantified DifferenceSpecific irreversible inhibition at 7 μM
ConditionsIn vitro TCPTP protein tyrosine phosphatase assay

Provides a dual-action reagent for procurement, enabling laboratories to integrate both topoisomerase poisoning and phosphatase-mediated STAT1 signaling into a single reproducible assay workflow.

Reference Standard for Pharmacokinetic and Metabolic Profiling

Etoposide 3',4'-Quinone is procured as a definitive analytical standard for quantifying the oxidative metabolism of etoposide in patient plasma or CYP3A4 microsome assays, ensuring high reproducibility in clinical pharmacology workflows .

Mechanistic Modeling of Therapy-Related Leukemia (t-AML)

Due to its ~4-fold greater DNA cleavage efficacy against Topoisomerase IIβ compared to the parent drug, the quinone is a quantitatively validated reagent for in vitro models investigating MLL gene translocations and secondary leukemogenesis [1].

Covalent Topoisomerase Poison Screening Workflows

The compound's ATP-independent activity and ability to physically block enzyme-DNA binding make it a highly specific positive control for screening novel redox-dependent, covalent topoisomerase poisons in defined-component biochemical assays [2].

Phosphatase Inhibition and STAT1 Signaling Assays

Beyond DNA cleavage, laboratories procure this compound to irreversibly inhibit TCPTP (IC50 = 7 μM) and stimulate STAT1 tyrosine phosphorylation, streamlining dual-pathway signal transduction research .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

572.15299094 g/mol

Monoisotopic Mass

572.15299094 g/mol

Heavy Atom Count

41

Dates

Last modified: 04-14-2024

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